

# Cholesterol-PEG 600 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cholesterol-PEG 600

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## An In-Depth Technical Guide to Cholesterol-PEG 600

This technical guide provides comprehensive information on Cholesterol-Polyethylene Glycol 600 (**Cholesterol-PEG 600**) for researchers, scientists, and drug development professionals. It covers the physicochemical properties, applications, and relevant experimental methodologies associated with this versatile molecule.

## **Physicochemical Properties**

**Cholesterol-PEG 600** is a widely used amphiphilic polymer in biomedical research, particularly in the formulation of drug delivery systems. Its unique structure, combining a hydrophobic cholesterol anchor with a hydrophilic polyethylene glycol chain, allows for the formation of stable nanostructures in aqueous environments.

## **Structural and Quantitative Data**

The key quantitative data for **Cholesterol-PEG 600** are summarized in the table below. It is important to note that the molecular weight of PEGylated compounds can be variable due to the polydispersity of the polyethylene glycol chain.



Property	Value	Source(s)
CAS Number	69068-97-9 (most common); 27321-96-6 (for related structures)	
Approximate Molecular Weight	~1003.39 g/mol (average) to ~1188 g/mol (calculated)	
PEG Chain Molecular Weight	~600 g/mol	
Cholesterol Molecular Weight	386.65 g/mol	
Solubility in Water	60 mg/mL	
Appearance	Light yellow solid to semi-solid	
Storage Temperature	-20°C	

## **Applications in Research and Drug Development**

**Cholesterol-PEG 600** is a critical component in various drug delivery platforms, primarily due to its ability to improve the stability and pharmacokinetic profile of nanoparticles.

## **Lipid Nanoparticle (LNP) Formulation**

**Cholesterol-PEG 600** is frequently incorporated into the lipid shell of LNPs, which are used to encapsulate and deliver therapeutic payloads such as mRNA. The PEGylated cholesterol helps to:

- Enhance Stability: The hydrophilic PEG chains form a protective layer that prevents the aggregation of nanoparticles.[1]
- Prolong Circulation Time: The "stealth" properties conferred by the PEG layer reduce clearance by the reticuloendothelial system, leading to a longer half-life in vivo.[1]
- Improve Bioavailability: By protecting the encapsulated drug from degradation and facilitating cellular uptake, Cholesterol-PEG 600 can enhance the overall therapeutic efficacy.

## Induction of Apoptosis in Vascular Smooth Muscle Cells



**Cholesterol-PEG 600** has been utilized in studies to investigate the mechanisms of atherosclerosis. Its water-soluble nature allows for the controlled delivery of cholesterol to vascular smooth muscle cells (VSMCs) in culture, which can induce apoptosis (programmed cell death). This is a valuable tool for studying the pathological processes that contribute to the formation of atherosclerotic plaques.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **Cholesterol-PEG 600**.

## Formulation of Lipid Nanoparticles by Nanoprecipitation

This protocol describes the synthesis of LNPs using the nanoprecipitation method, a common technique for formulating drug-loaded nanoparticles.

#### Materials:

- Ionizable lipid (e.g., as per specific research requirements)
- Cholesterol
- Cholesterol-PEG 600
- Helper lipid (e.g., DOPE or DSPC)
- Anhydrous ethanol
- Acetate buffer (200 mM, pH 5.4)
- Payload (e.g., mRNA)
- Dialysis membrane (e.g., MWCO 10 kDa)

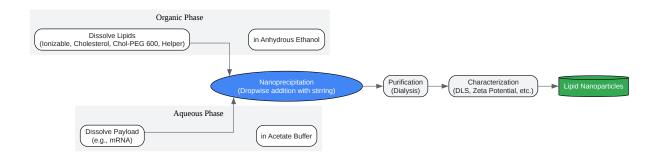
#### Procedure:

• Preparation of Lipid Stock Solution:



- Dissolve the ionizable lipid, cholesterol, Cholesterol-PEG 600, and helper lipid in anhydrous ethanol to achieve the desired final concentrations and molar ratios. A typical molar ratio might be 50:38.5:1.5:10 (ionizable lipid:cholesterol:Cholesterol-PEG 600:helper lipid).[2]
- · Preparation of Aqueous Phase:
  - Prepare the acetate buffer and, if applicable, dissolve the payload (e.g., mRNA) in this buffer.
- Nanoprecipitation:
  - Under continuous stirring or vortexing, add the lipid stock solution dropwise to the aqueous phase.[3] This rapid mixing induces the self-assembly of the lipids into nanoparticles, encapsulating the payload.[3]
- Purification:
  - Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS) to remove the ethanol and any unencapsulated payload.
- Characterization:
  - Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using standard techniques such as dynamic light scattering (DLS) and spectrophotometry.





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Lipid Nanoparticle (LNP) Formulation Workflow.

### **Induction of Apoptosis in Vascular Smooth Muscle Cells**

This protocol is based on the methodology described by Yin J, et al. in Atherosclerosis (2000).

#### Materials:

- Vascular Smooth Muscle Cells (VSMCs)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Cholesterol-PEG 600
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
- Flow cytometer

#### Procedure:



#### • Cell Culture:

 Culture VSMCs in standard cell culture medium supplemented with FBS until they reach the desired confluency.

#### Treatment:

- Prepare a stock solution of Cholesterol-PEG 600 in serum-free medium.
- Aspirate the culture medium from the cells and wash with PBS.
- Add the Cholesterol-PEG 600 solution to the cells at various concentrations (e.g., 10-100 μg/mL). Include a vehicle control (medium without Cholesterol-PEG 600).
- Incubate the cells for a specified period (e.g., 24-72 hours).

#### Apoptosis Assay:

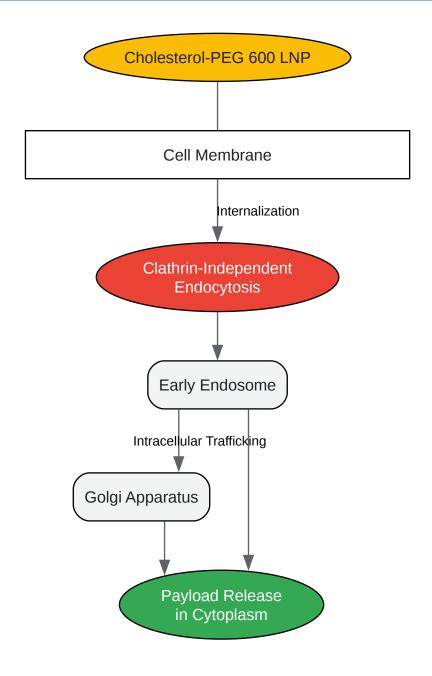
- Harvest the cells by trypsinization.
- Stain the cells with an apoptosis detection kit according to the manufacturer's instructions.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

## Signaling Pathways

## Cellular Uptake of Cholesterol-PEGylated Nanoparticles

The cellular uptake of nanoparticles containing **Cholesterol-PEG 600** is a complex process. While PEGylation is known to reduce non-specific interactions, the cholesterol moiety can influence the uptake mechanism. Studies have suggested that Cholesterol-PEGylated lipoplexes may be internalized through clathrin-independent pathways, potentially involving endosomes and the Golgi apparatus. The exact receptors and pathways are still an area of active investigation.





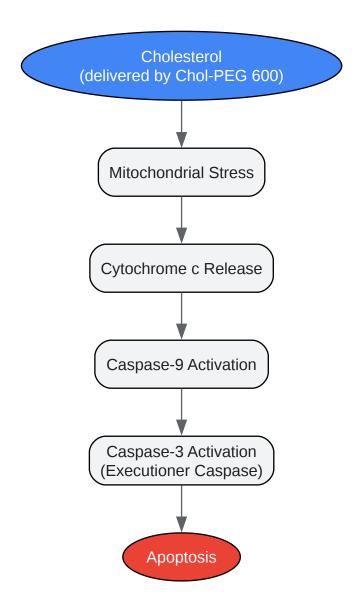
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Proposed Cellular Uptake and Trafficking of Cholesterol-PEG 600 LNPs.

## **Apoptosis Signaling in Vascular Smooth Muscle Cells**

The induction of apoptosis in VSMCs by cholesterol and its oxides is a key event in the progression of atherosclerosis. While **Cholesterol-PEG 600** serves as the delivery vehicle, the delivered cholesterol can trigger intrinsic apoptotic pathways. These pathways often involve mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to cell death.





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Simplified Intrinsic Apoptosis Pathway in VSMCs.

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## References

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- To cite this document: BenchChem. [Cholesterol-PEG 600 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401447#cholesterol-peg-600-cas-number-and-molecular-weight]

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